Superior PAF-Induced Mast Cell Degranulation Inhibition vs. Desloratadine and Levocetirizine
In the LAD2 human mast cell line, rupatadine at 10 µM significantly inhibited PAF-induced β-hexosaminidase release, whereas desloratadine at 10 µM failed to show any significant inhibition. Levocetirizine at 5 µM also inhibited release, but its effect was less pronounced than rupatadine's. In primary human lung mast cells (hLMCs), only rupatadine (10 µM) demonstrated a significant inhibitory effect on PAF-induced degranulation; both levocetirizine and desloratadine were ineffective at the same concentration [1]. This directly validates the dual anti-H1 and anti-PAF mechanism of rupatadine, a feature absent in pure H1 antihistamines.
| Evidence Dimension | Inhibition of PAF-induced mast cell degranulation (% of control, as measured by β-hexosaminidase release) |
|---|---|
| Target Compound Data | Rupatadine 10 µM: Significant inhibition (exact % not specified, but statistically significant vs. control) |
| Comparator Or Baseline | Desloratadine 10 µM: No significant inhibition; Levocetirizine 5 µM: Significant but lower inhibition than rupatadine |
| Quantified Difference | Rupatadine exhibited measurable PAF antagonism; desloratadine did not. |
| Conditions | In vitro: LAD2 human mast cell line and primary human lung mast cells (hLMCs) stimulated with PAF. |
Why This Matters
For researchers investigating allergic inflammation or mast cell biology, this data confirms that rupatadine provides a unique dual-action tool not found in other common antihistamines, which are solely H1 antagonists.
- [1] Munoz-Cano, R., et al. Effects of Rupatadine on Platelet-Activating Factor-Induced Human Mast Cell Degranulation Compared With Desloratadine and Levocetirizine (The MASPAF Study). Journal of Investigational Allergology and Clinical Immunology, 2017. View Source
